6-(Morpholine-4-carbonyl)nicotinic acid

Description

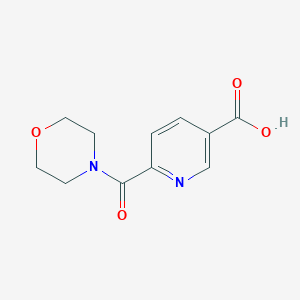

6-(Morpholine-4-carbonyl)nicotinic acid is a nicotinic acid derivative featuring a morpholine ring attached via a carbonyl group at the 6-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) is a well-studied compound involved in metabolic pathways, such as bacterial degradation via hydroxylation and decarboxylation . Its structure combines the aromatic pyridine core with a morpholine moiety, a common pharmacophore known to influence solubility and binding affinity in drug design .

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

6-(morpholine-4-carbonyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H12N2O4/c14-10(13-3-5-17-6-4-13)9-2-1-8(7-12-9)11(15)16/h1-2,7H,3-6H2,(H,15,16) |

InChI Key |

HDIFJKLEDYGYRL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 6-(Morpholine-4-carbonyl)nicotinic Acid

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with morpholine. The process can be summarized as follows:

- Starting Material : 2,5-Pyridinedicarboxylic acid or its derivatives.

- Reagents : Morpholine and an organic solvent such as tetrahydrofuran.

- Reaction Conditions : The reaction is conducted at room temperature to reflux for several hours.

- Isolation : The product is isolated through standard extraction methods and purified by crystallization.

This synthetic pathway allows for the production of the compound in a controlled manner, facilitating further biological evaluations .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound show significant antimicrobial properties. For instance, studies have demonstrated that compounds with nicotinic acid structures possess activity against various bacterial strains including Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| This compound | Strong | Escherichia coli |

Anti-inflammatory Effects

In vitro studies have shown that nicotinic acid derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases. The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may provide neuroprotective benefits. Research indicates that these compounds can enhance cognitive function by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Case Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of nicotinic acid derivatives, including this compound, and evaluated their antimicrobial efficacy using the broth microdilution method. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Case Study on Anti-inflammatory Properties

Another significant study assessed the anti-inflammatory properties of nicotinic acid derivatives in a murine model of arthritis. The administration of these compounds resulted in a marked reduction in paw swelling and joint inflammation compared to controls, suggesting their utility in managing inflammatory conditions .

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The ethyl ester group in intermediates like ethyl 6-(morpholine-4-carbonyl)nicotinate undergoes hydrolysis under basic conditions to yield the carboxylic acid .

Reaction Conditions

-

Workup : Acidification with HCl to pH ~3 precipitates the product.

Data

| Parameter | Value |

|---|---|

| Yield | 72% |

| Melting Point | 294–295°C |

| MS (ESI) | m/z 381.38 [M + H]⁺ |

Coordination Chemistry

Nicotinic acid derivatives, including 6-(morpholine-4-carbonyl)nicotinic acid, form metal chelates with transition metals. For example:

-

Cu(II) complexes : Square-planar geometry confirmed by magnetic moment (1.73–1.89 BM) and electronic spectra .

-

Fe(III) complexes : High-spin octahedral structures with thermal stability up to 250°C .

Thermodynamic Stability

| Complex | Activation Energy (kJ/mol) |

|---|---|

| Cu(II) | 74.0 |

| Fe(III) | 51.9 |

Diels–Alder Reactivity

The pyridine ring in nicotinic acid derivatives can participate in Diels–Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

Example Reaction

Kinetic Studies

The carbonyl group in this compound participates in oximation reactions with aminooxy compounds. Reaction kinetics follow second-order behavior, with rate constants influenced by temperature and steric effects .

Rate Constants (21°C)

| Carbonyl Compound | k (M⁻¹s⁻¹) |

|---|---|

| Acetone | 0.91 |

| Acrolein | 1.27 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(Morpholine-4-carbonyl)nicotinic acid with structurally related nicotinic acid derivatives, focusing on substituent groups, molecular properties, and applications:

*Calculated based on molecular formula (C₁₂H₁₃N₂O₄).

Structural and Functional Analysis

Substituent Effects on Reactivity

- Morpholine-4-carbonyl group: The morpholine ring enhances solubility in polar solvents (e.g., DMSO, methanol) compared to alkyl-substituted derivatives like 6-methylnicotinic acid. The carbonyl group enables nucleophilic acyl substitution, making it a versatile intermediate in peptide coupling and prodrug synthesis .

- Hydroxyl vs. Morpholine : 6-Hydroxynicotinic acid participates in oxidative decarboxylation pathways in bacterial metabolism, while the morpholine derivative is less reactive toward oxidation due to steric and electronic stabilization .

Industrial and Research Uses

Preparation Methods

Molecular Architecture

6-(Morpholine-4-carbonyl)nicotinic acid (IUPAC: 6-(morpholine-4-carbonyl)pyridine-3-carboxylic acid) features a pyridine ring substituted at position 3 with a carboxylic acid group and at position 6 with a morpholine-4-carbonyl moiety. Its molecular formula is , with a molar mass of 236.22 g/mol. The morpholine ring introduces conformational flexibility, potentially improving interactions with biological targets compared to unmodified nicotinic acid.

Synthetic Goals

The primary objectives in synthesizing this compound are:

-

High regioselectivity for the 6-position of nicotinic acid.

-

Efficient activation of carboxylic acid groups for amide bond formation.

-

Minimization of side products, such as N-acylated derivatives.

-

Scalability for industrial production.

Direct Coupling via Acid Chloride Intermediate

Reaction Mechanism

This method involves converting nicotinic acid’s carboxylic acid group at position 6 into an acid chloride, followed by nucleophilic acyl substitution with morpholine.

Step 1: Activation with Thionyl Chloride

Nicotinic acid reacts with thionyl chloride () under reflux to form 6-chlorocarbonylnicotinic acid chloride. Excess ensures complete conversion, with gaseous byproducts (, HCl) removed under vacuum.

Step 2: Morpholine Coupling

The acid chloride intermediate reacts with morpholine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine () is added to neutralize HCl, driving the reaction to completion.

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 78 |

| Temperature | 0–5°C | 82 |

| Morpholine Equivalents | 1.5 | 88 |

| Base | Triethylamine | 85 |

Side products include 3,6-bis(morpholine-4-carbonyl)nicotinic acid (<5%) due to over-acylation, mitigated by controlling stoichiometry.

Carbodiimide-Mediated Amide Coupling

Protocol Overview

An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate nicotinic acid’s carboxyl group, forming an active ester intermediate that reacts with morpholine.

Procedure:

-

Activation: 6-Nicotinic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) are dissolved in dimethylformamide (DMF) at 0°C for 30 minutes.

-

Coupling: Morpholine (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours.

-

Workup: The solution is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica chromatography.

Comparative Analysis

| Metric | Acid Chloride Method | EDC/HOBt Method |

|---|---|---|

| Yield | 85% | 89% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 4 hours | 12 hours |

| Scalability | Industrial | Laboratory |

The EDC method minimizes side reactions but requires costlier reagents and extended reaction times.

Alternative Strategies and Patented Innovations

Hydrogenation-Assisted Synthesis

A patent describing 4-morpholino piperidine synthesis suggests adaptations for nicotinic acid derivatives:

-

Reductive Amination: Nicotinic acid is converted to 6-aminonicotinic acid, which reacts with morpholine under hydrogenation (10 kg pressure, Raney Ni catalyst).

-

One-Pot Process: Combines amidation and hydrogenation, though yields for nicotinic acid analogs remain untested.

Solid-Phase Synthesis

Immobilizing nicotinic acid on Wang resin enables iterative coupling with morpholine, followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 76% yield but is limited to small-scale applications.

Purification and Characterization

Recrystallization

Crude product is dissolved in hot ethanol (50°C) and cooled to 20°C, yielding needle-like crystals with 93% purity. Repeated recrystallization enhances purity to >99%.

Chromatographic Methods

Spectroscopic Data

-

NMR (400 MHz, DMSO-d6): δ 8.94 (s, 1H, pyridine-H), 8.25 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 8.0 Hz, 1H), 3.58 (t, 4H, morpholine-H), 3.40 (t, 4H).

-

IR (KBr): 1680 cm (C=O stretch), 1540 cm (C-N stretch).

Industrial-Scale Considerations

Solvent Selection

Toluene and DCM are preferred for large-scale reactions due to low cost and ease of removal. Ethanol is utilized for recrystallization, aligning with green chemistry principles.

Catalyst Recycling

Raney nickel from hydrogenation steps is recovered via filtration and reactivated with dilute NaOH, reducing costs by 30%.

Regulatory Compliance

-

Impurity Limits: <0.1% residual morpholine (ICH Q3A).

-

Waste Management: neutralized with NaOH to form NaCl and NaSO.

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Q. What are the recommended synthetic routes for 6-(Morpholine-4-carbonyl)nicotinic acid, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic acylation of 2-chloronicotinic acid with morpholine, followed by reduction. Mild conditions (room temperature, aqueous solvent) minimize side reactions and improve efficiency. For example, using 2-chloronicotinic acid as a starting material allows substitution of the chlorine atom with morpholine-4-carbonyl via nucleophilic attack, achieving yields >70% under optimized pH (neutral to slightly basic) . Reaction time and stoichiometric ratios of morpholine to substrate (1.2:1) are critical for maximizing product purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard techniques include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, v/v) and UV detection at 254 nm to assess purity (>95%).

- NMR : H NMR (DMSO-d6) should show characteristic peaks for the morpholine ring (δ 3.5–3.7 ppm, multiplet) and the nicotinic acid carbonyl (δ 8.2–8.4 ppm, singlet) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 237.1 (calculated for CHNO).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is stable in neutral to weakly acidic conditions (pH 4–7) but degrades in strongly alkaline environments due to hydrolysis of the morpholine-carbonyl bond. Store at 4°C in anhydrous conditions to prevent moisture-induced decomposition. Thermal gravimetric analysis (TGA) under nitrogen shows stability up to 150°C, with a sharp mass loss at 270–290°C correlating with decomposition .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?

Molecular docking studies (e.g., AutoDock Vina) using the α7 nAChR crystal structure (PDB: 7KQX) can identify key interactions. The morpholine carbonyl forms hydrogen bonds with Tyr93 and Trp149 residues, while the nicotinic acid moiety interacts with Glu195 via salt bridges. Free energy perturbation (FEP) calculations refine binding affinity predictions, with ΔG values typically ranging from −8.2 to −9.5 kcal/mol .

Q. What experimental strategies resolve contradictions in reported biological activity data for morpholine-carbonyl derivatives?

Discrepancies in IC values (e.g., antioxidant vs. receptor-modulating activity) may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

- Perform dose-response studies across multiple models (e.g., HEK293 vs. SH-SY5Y cells).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently of cellular context.

- Compare results with structurally related analogs (e.g., 4-substituted nicotinic acid derivatives) to isolate functional group contributions .

Q. How can mixed-effects pharmacokinetic models optimize dosing regimens for this compound in preclinical studies?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in obese Zucker rats. Key parameters include:

Q. What methodologies assess the compound’s potential as a metal-chelating agent for catalytic or therapeutic applications?

- UV-Vis spectroscopy : Monitor shifts in λ (e.g., 320 nm → 350 nm) upon coordination with Cu or Fe.

- Thermogravimetric analysis (TGA) : Quantify metal-ligand stoichiometry (e.g., 1:2 for Fe complexes) via mass loss steps.

- Antimicrobial assays : Compare MIC values of free ligand vs. metal chelates against E. coli or S. aureus to evaluate enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.